
Avizafone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Avizafone is synthesized through a series of chemical reactions involving the coupling of diazepam with a peptide moiety. The key steps include:
Formation of Diazepam Derivative: Diazepam is reacted with a chlorinated benzoyl compound to form a benzoyl-diazepam intermediate.
Peptide Coupling: The intermediate is then coupled with a lysine derivative to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for the initial coupling reactions.
Purification: Purification of the final product through crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Avizafone undergoes several types of chemical reactions, including:
Hydrolysis: this compound is hydrolyzed by aminopeptidase enzymes in the blood to release diazepam and lysine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in its primary use.
Common Reagents and Conditions:
Amino Acids: Lysine is a key reagent in the synthesis of this compound.
Enzymes: Aminopeptidase enzymes are crucial for the hydrolysis of this compound to diazepam.
Major Products Formed: The primary product formed from the hydrolysis of this compound is diazepam, which is the active pharmacological agent .
Scientific Research Applications
Pharmacokinetics and Bioavailability
Avizafone has been studied extensively for its pharmacokinetic properties compared to diazepam. A significant finding from a clinical trial indicates that this compound achieves higher maximum plasma concentrations () of diazepam more rapidly than diazepam itself, suggesting enhanced bioavailability when administered as a prodrug.
Key Findings:
- Study Design: Open-label, randomized, single-dose, three-way cross-over.
- Dosages:
- This compound: 20 mg
- Diazepam: 11.3 mg
- Results:
Parameter | This compound (20 mg) | Diazepam (11.3 mg) |
---|---|---|
(ng/mL) | 231 (60) | 148 (91) |
(h) | 0.75 (0.5–1) | 1.5 (0.5–96) |
AUC (h ng/mL) | 5851 (2086) | 5485 (1856) |
Emergency Treatment for Nerve Agent Poisoning
This compound has been explored as an alternative treatment in cases of organophosphate poisoning, such as exposure to nerve agents like sarin and soman. Studies indicate that this compound can provide effective anticonvulsant properties when used in combination with atropine and pralidoxime.
Case Study Insights:
- In a study involving cynomolgus monkeys exposed to soman, the combination of atropine, pralidoxime, and this compound demonstrated protective effects against toxicity comparable to traditional treatments involving diazepam .
- The administration of this compound resulted in a faster onset of action but with lower plasma levels of diazepam compared to direct diazepam administration .
Intranasal Administration Studies
Research has also focused on the intranasal delivery of this compound combined with enzymes to enhance the conversion to diazepam rapidly. This method aims to improve the therapeutic efficacy and speed of onset in emergency situations.
Experimental Findings:
- In vitro studies showed that co-administration of this compound with converting enzymes resulted in significantly increased flux rates for diazepam compared to standard formulations .
- This method could potentially offer a rapid response option for acute anxiety or seizure management.
Comparative Efficacy Against Sarin Poisoning
A comparative study on the efficacy of this compound versus diazepam in treating sarin poisoning highlighted that while both provided seizure protection, the use of this compound might be advantageous in specific dosing scenarios due to its pharmacokinetic profile.
Study Results:
Mechanism of Action
Avizafone exerts its effects through the following mechanism:
Comparison with Similar Compounds
Avizafone is unique compared to other benzodiazepines due to its water solubility and rapid conversion to diazepam. Similar compounds include:
Diazepam: The active drug formed from this compound, known for its wide range of therapeutic uses.
Midazolam: Another benzodiazepine used for its rapid onset of action, but it is not a prodrug like this compound.
Lorazepam: Used for similar indications but has different pharmacokinetic properties.
This compound’s uniqueness lies in its ability to be administered intramuscularly and rapidly converted to diazepam, making it highly effective in emergency situations .
Biological Activity
Avizafone, chemically known as N2,N6-Di-Cbz this compound, is a prodrug of diazepam that exhibits significant biological activity through its conversion into the active compound diazepam. This article explores the pharmacokinetics, therapeutic applications, and biological mechanisms of this compound, supported by data tables and research findings.
This compound has the molecular formula and is designed to enhance the solubility and bioavailability of diazepam. Upon administration, this compound is metabolized to release diazepam, which acts primarily on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism leads to various pharmacological effects, including:
- Anxiolytic : Reduces anxiety.
- Sedative : Induces sedation.
- Muscle Relaxant : Relieves muscle tension.
- Anticonvulsant : Prevents seizures.
Pharmacokinetics
A study investigating the intranasal administration of this compound demonstrated its rapid absorption and conversion to diazepam. The results indicated:
Dose (mg/kg) | Bioavailability (%) | Peak Plasma Concentration (ng/ml) | Time to Peak (minutes) |
---|---|---|---|
0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |
1.00 | 112 ± 10 | 388 ± 31 | 8 |
1.50 | 114 ± 7 | 355 ± 187 | 5 |
These findings suggest that this compound can effectively deliver diazepam through the nasal route, providing a rapid onset of action compared to traditional oral formulations .
Therapeutic Applications
This compound's unique properties make it suitable for various therapeutic interventions:
- Anxiety Disorders : Its anxiolytic effects are beneficial in treating anxiety disorders where rapid relief is required.
- Seizure Management : As an anticonvulsant, it can be used in acute seizure management protocols.
- Sedation in Veterinary Medicine : Studies show its effectiveness in inducing sedation in dogs when administered intramuscularly or subcutaneously .
Case Study 1: Intranasal Administration in Rats
A study on rats demonstrated that coadministration of this compound with an exogenous converting enzyme resulted in significant increases in both plasma and brain concentrations of diazepam. The pharmacokinetic modeling indicated efficient absorption rates, making it a promising candidate for emergency medical situations where rapid drug delivery is crucial .
Case Study 2: Veterinary Applications
In veterinary studies, this compound was administered to dogs to evaluate its sedative effects. The findings indicated that both intramuscular and subcutaneous routes led to comparable sedation times, with intramuscular administration showing a faster onset .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Avizafone dihydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : this compound dihydrochloride is synthesized via a multi-step process under vacuum conditions using a double-needle transfer device. Key steps include the isolation of intermediate compounds (e.g., compound 4) with characterization via , , and mass spectrometry (MS) to confirm molecular weight (431 ). Reaction yields (e.g., 58% for compound 4) are influenced by solvent choice, temperature, and purification techniques. HPLC with a Zorbax XDB Eclipse C18 column is critical for quantifying purity and stability .
Q. How does co-administration with atropine and this compound influence pralidoxime's absorption kinetics?
- Methodological Answer : A two-compartment model with first-order absorption best describes pralidoxime's pharmacokinetics when co-administered intramuscularly with this compound and atropine. Key parameters include absorption rate constants (, ) and bioavailability metrics (e.g., ). This compound counteracts atropine-induced vasodilation, accelerating pralidoxime absorption by modifying blood flow at the injection site. Non-compartmental analysis (NCA) and model-dependent approaches (Akaike Information Criterion, AIC) validate these findings .
Q. What experimental designs are recommended for studying this compound's solubility in physiological buffers?
- Methodological Answer : Conduct equilibrium solubility studies in pH 7.4 phosphate buffer at controlled temperatures (e.g., 25°C and 37°C). Prepare supersaturated solutions by co-incubating this compound with its prodrug (e.g., diazepam) at equimolar concentrations. Monitor solubility via UV spectrophotometry or HPLC, ensuring proper calibration curves and triplicate measurements to account for variability .
Advanced Research Questions
Q. How do enzyme kinetics and substrate specificity affect this compound's prodrug activation?
- Methodological Answer : Perform enzyme screening using esterases, proteases, and peptases to identify activation pathways. Optimize reaction conditions (pH, temperature, enzyme concentration) and measure Michaelis-Menten constants (, ) via spectrophotometric assays. For example, use Lineweaver-Burk plots to analyze substrate inhibition or cooperativity. Validate findings with enzyme inhibitors or knockout models .
Q. How to resolve contradictions in reported bioavailability parameters of this compound across pharmacokinetic studies?
- Methodological Answer : Compare model selection criteria (e.g., AIC, residual plots) and study designs. Variability in ratios may arise from differences in subject sample size, injection site blood flow, or analytical methods (e.g., compartmental vs. non-compartmental analysis). Replicate studies under standardized conditions and apply meta-analysis to pool data, adjusting for covariates like body mass or co-administered drugs .
Q. What statistical approaches are optimal for analyzing this compound's synergistic effects in multi-drug therapies?
- Methodological Answer : Use factorial ANOVA to assess interactions between this compound, atropine, and pralidoxime. Calculate confidence intervals for derived parameters (e.g., AUC, ) and apply multivariate regression to control for confounding variables. For contradictory results, employ sensitivity analysis or Bayesian hierarchical models to quantify uncertainty .
Q. How to validate this compound's metabolic stability in vitro and extrapolate to in vivo models?
- Methodological Answer : Use liver microsomes or hepatocyte assays to measure metabolic clearance. Calculate intrinsic clearance () and scale to in vivo using physiologically based pharmacokinetic (PBPK) modeling. Cross-validate with radiolabeled studies or mass spectrometry imaging to track metabolite distribution .
Q. Data Analysis and Reproducibility
Q. How to ensure reproducibility in this compound's pharmacokinetic studies?
- Methodological Answer : Standardize protocols for sample collection (e.g., time points, anticoagulant use) and storage (−80°C). Validate analytical methods (HPLC, LC-MS) with calibration standards and quality controls. Publish raw datasets, model code, and sensitivity analyses in open-access repositories. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What strategies mitigate bias in enzyme activation studies for this compound?
- Methodological Answer : Use blinded analysts for enzyme activity measurements and randomize assay plates. Include positive/negative controls (e.g., known esterase inhibitors) and report inter-assay coefficients of variation (CV). Pre-register hypotheses and analytical plans to avoid post hoc data dredging .
Q. Ethical and Methodological Considerations
Q. How to address ethical challenges in human trials involving this compound combination therapies?
- Methodological Answer : Obtain informed consent detailing potential anticholinergic side effects (e.g., tachycardia, dry mouth). Monitor adverse events via DSMB (Data Safety Monitoring Board) and adhere to ICH-GCP guidelines. Use de-identified data for publication and share anonymized datasets with independent reviewers for validation .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKOVYBBGBGKTA-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215868 | |
Record name | Avizafone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65617-86-9 | |
Record name | Avizafone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avizafone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avizafone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVIZAFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.